molecular formula C6H13NO B146632 N,N-Diethylacetamide CAS No. 685-91-6

N,N-Diethylacetamide

Cat. No. B146632
CAS RN: 685-91-6
M. Wt: 115.17 g/mol
InChI Key: AJFDBNQQDYLMJN-UHFFFAOYSA-N
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Description

N,N-Diethylacetamide is a chemical compound that has been studied for its various properties and potential applications. It is a derivative of acetamide with diethyl substituents on the nitrogen atom. The compound has been of interest in the field of spectroscopy and theoretical chemistry due to its internal dynamics and conformational behavior . Additionally, it has been explored for its biological activity, particularly in the context of opioid receptor agonism .

Synthesis Analysis

The synthesis of N,N-diethylacetamide derivatives has been explored in the context of developing selective kappa-opioid agonists. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized with various substitutions, leading to the discovery of potent compounds with significant biological activity . The synthesis process often involves the acylation of amines or the reaction of acetals with other compounds, as seen in the synthesis of N,N-dimethyl- and N-methyl-N-(β-carbethoxyethyl) acetamidines .

Molecular Structure Analysis

The molecular structure of N,N-diethylacetamide has been extensively studied using spectroscopic methods and quantum chemical calculations. Gas phase structures and internal dynamics were determined with high accuracy, revealing five stable conformers with C1 symmetry. The two most energetically favorable conformers were identified and characterized in terms of their rotational constants, centrifugal distortion constants, and quadrupole coupling constants . X-ray crystallography has also been used to study the static disorder in N-methylacetamide, a related compound, providing insights into the configuration of the peptide bond .

Chemical Reactions Analysis

N,N-Diethylacetamide and its derivatives undergo various chemical reactions, which are often related to their potential biological activities. For example, the reaction of acetals of N,N-dimethyl- and N-methyl-N-(β-carbethoxyethyl) acetamides with ethyl anthranilate led to the synthesis of quinolone and quinazolone derivatives, showcasing the reactivity of the amide group in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethylacetamide derivatives have been analyzed through spectroscopic and theoretical studies. For instance, the IR carbonyl bands of N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides were investigated, revealing the existence of cis and gauche conformers with different stabilities. The studies supported by ab initio calculations indicated that the cis conformer pair is more stable due to strong charge transfer and Coulombic interactions . The dimer and trimer structures of trans-N-methylacetamide, a closely related compound, have been studied as models for hydrogen bonds in peptides, providing benchmarks for quantum chemical descriptions of protein interactions .

Scientific Research Applications

Molecular Structure and Dynamics

  • Conformational Studies : N,N-Diethylacetamide's gas phase structures and internal dynamics were explored using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations. This revealed five stable conformers, with two being most energetically favorable and observable in the experimental spectrum. These studies are crucial for understanding the compound's physical and chemical properties (Kannengießer et al., 2014).

Chemical Interactions and Complex Formation

  • Binding with Anionic Guests : N,N-Diethylacetamide was used in synthesizing p-tert-butylthiacalix[4]arenes, which showed effective complexation ability towards various anionic guests. This indicates its potential use in designing selective receptors for ions (Vavilova & Stoikov, 2017).

Industrial and Agricultural Applications

  • Biodegradable Chelating Agents : In a review of biodegradable chelating agents used in various applications, N,N-Diethylacetamide derivatives like Nitrilotriacetic acid and others were discussed for their potential in replacing non-biodegradable compounds in areas like agriculture, waste treatment, and more (Pinto, Neto & Soares, 2014).

Solubility and Phase Behavior

  • Solubility in Supercritical Carbon Dioxide : The solubility of compounds like 2,2′-Oxybis(N,N-diethylacetamide) in supercritical carbon dioxide was measured, providing insights relevant to industrial processes like extraction and material processing (Liu, Yang, Wang & Li, 2008).

Chemical Kinetics and Reactions

  • Polymerization Processes : N,N-Diethylacetamide derivatives were used as initiators in anionic polymerization of certain compounds, contributing to advancements in polymer chemistry (Ishizone et al., 2007).

High-Temperature Water Reactions

  • Hydrolysis Kinetics : Research on N-substituted amide hydrolysis in high-temperature water, using models like N-methylacetamide, helps in understanding the reaction mechanisms relevant to industrial processes (Duan, Dai & Savage, 2010).

Quantum Chemistry

  • Spectroscopic Studies : Density functional theory was applied to calculate the infrared spectrum of N-Methylacetamide components, providing insights into organic chemistry and chemical biology (Ji et al., 2020).

Other Applications

  • Electrolyte Component in Lithium-Ion Batteries : N-Methylacetamide was used as an electrolyte component to suppress co-intercalation of molecules in lithium-ion batteries, showcasing a novel application in energy storage technologies (Lu et al., 2016).

Safety And Hazards

N,N-Diethylacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

N,N-Diethylacetamide has potential therapeutic benefits. It has been found to inhibit osteoclastogenesis and inflammation, and enhance bone regeneration in vivo . Therefore, it should be further investigated as a potential therapy for Alzheimer’s disease and neuroinflammatory disorders .

properties

IUPAC Name

N,N-diethylacetamide
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InChI

InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3
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InChI Key

AJFDBNQQDYLMJN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C
Source PubChem
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Molecular Formula

C6H13NO
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DSSTOX Substance ID

DTXSID9020459
Record name N,N-Diethylacetamide
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Molecular Weight

115.17 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name N,N-Diethylacetamide
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Boiling Point

185.5 °C
Record name N,N-DIETHYLACETAMIDE
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Flash Point

170 °F
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Solubility

Sol in water, alcohol; sol in all proportions in ether, acetone, benzene
Record name N,N-DIETHYLACETAMIDE
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Density

0.9130 @ 17 °C
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Vapor Pressure

0.89 [mmHg], 2 MM HG @ 35 °C
Record name N,N-Diethylacetamide
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Product Name

N,N-Diethylacetamide

Color/Form

Colorless liquid

CAS RN

685-91-6
Record name N,N-Diethylacetamide
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Record name N,N-DIETHYLACETAMIDE
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Record name Acetamide, N,N-diethyl-
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Record name N,N-diethylacetamide
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Record name N,N-DIETHYLACETAMIDE
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Melting Point

LESS THAN 20 °C
Record name N,N-DIETHYLACETAMIDE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,850
Citations
M Silvia, L Vincenzo, M Arturo, GP Giovanni - Biochemical pharmacology, 1994 - Elsevier
This study was undertaken to investigate: (1) the effect of N,N-diethylacetamide (DEAC) and N,N-dimethylacetamide (DMAC) administration to rats on drug-metabolizing enzymes in the …
Number of citations: 37 www.sciencedirect.com
AF Sowinski, GM Whitesides - The Journal of Organic Chemistry, 1979 - ACS Publications
N, N-Diethylacetamide (DEA) and IV-ethylpyrrolidone (NEP) are complementary to hexamethylphosphoric triamide (HMPA), dimethylformamide, and dimethyl sulfoxide as solvents in …
Number of citations: 72 pubs.acs.org
DM Holton, PP Edwards, DC Johnson… - Journal of the …, 1985 - ACS Publications
Metal solutions of sodium through cesium in the title amideand urea solvents have been examined by multielement NMR and ESR spectroscopy. Characteristic 23Na NMR spectra of …
Number of citations: 9 pubs.acs.org
R Kannengießer, S Klahm… - The Journal of …, 2014 - pubs.aip.org
The gas phase structures and internal dynamics of N, N-diethylacetamide were determined with very high accuracy using a combination of molecular beam Fourier-transform …
Number of citations: 28 pubs.aip.org
HS Byun, NS Jeon - Fluid phase equilibria, 2000 - Elsevier
Pressure-composition isotherms are obtained for the carbon dioxide–N,N-dimethylacetamide (N,N-DMA) and for the carbon dioxide–N,N-diethylacetamide (N,N-DEA) systems at 40, 60, …
Number of citations: 25 www.sciencedirect.com
D Holton, P Edwards, D Johnson, C Page… - JOURNAL OF THE …, 1985 - ora.ox.ac.uk
Metal solutions of sodium through cesium in the title amide and urea solvents have been examined by multielement NMR and ESR spectroscopy. Characteristic 23Na NMR spectra of …
Number of citations: 0 ora.ox.ac.uk
AA Vavilova, II Stoikov - Beilstein Journal of Organic Chemistry, 2017 - beilstein-journals.org
New p-tert-butylthiacalix [4] arenes, which are mono-, 1, 2-di-and tetrasubstituted at the lower rim containing N-(4’-nitrophenyl) acetamide and N, N-diethylacetamide groups in cone and …
Number of citations: 12 www.beilstein-journals.org
A Aust, K Klockgeter, A Steffen… - Journal of molecular liquids, 1992 - Elsevier
Dielectric relaxation spectra are measured (in the range from some MHz to 72 GHz, at 20 C) of LiClO 4 , LiCl, LiNO 3 , CuCl 2 · 2H 2 O and Cu(NO 3 ) 2 ·3H 2 O solutions using the title …
Number of citations: 12 www.sciencedirect.com
W Luo, W Li, J Tan, J Liu, B Tan, X Zuo, Z Wang… - Journal of Molecular …, 2020 - Elsevier
To alleviate the ever-increasing concerns about environmental protection, developing green, environmentally friendly, and efficient corrosion inhibitors for metal materials in corrosive …
Number of citations: 27 www.sciencedirect.com
AV Artem'ev, AS Berezin, VK Brel, VP Morgalyuk… - Polyhedron, 2018 - Elsevier
Two unprecedented organic–inorganic hybrid complexes, [Mn(L) 3 ]MnCl 4 (1) and [Mn(L) 3 ]MnBr 4 (2), have been synthesized in 88–92% yields via reaction of Mn(II) halides with Ph 2 …
Number of citations: 18 www.sciencedirect.com

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